molecular formula C19H16F3N3O2S B2994252 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226439-75-3

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2994252
CAS No.: 1226439-75-3
M. Wt: 407.41
InChI Key: BWSZUDZFJKSFII-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 5-position with a p-tolyl group and at the 1-position with a 4-(trifluoromethoxy)phenyl moiety. A thioacetamide linker bridges the imidazole ring to the acetamide functional group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the p-tolyl group contributes steric bulk and electron-donating effects.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)16-10-24-18(28-11-17(23)26)25(16)14-6-8-15(9-7-14)27-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZUDZFJKSFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring followed by the introduction of the p-tolyl and trifluoromethoxyphenyl groups. The final step involves the thiolation of the imidazole derivative with acetamide.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the trifluoromethoxy group, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and modified trifluoromethoxy groups.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiadiazole and imidazole scaffolds exhibit significant anticancer properties. The specific compound under consideration has been studied for its efficacy against various cancer cell lines.

In Vitro Studies

In vitro studies on similar compounds reveal their potential in modulating key signaling pathways associated with cancer. For example:

  • Thiadiazole Derivatives : These compounds have shown a broad spectrum of biological activities, including the ability to decrease viability in human leukemia and solid tumor cell lines .
  • Multimodal Mechanisms : Some derivatives exhibit multimodal mechanisms of action, affecting multiple targets simultaneously, which may improve therapeutic outcomes in complex diseases like cancer .

Case Studies

  • Anticancer Efficacy : A study highlighted the effectiveness of thiadiazole-containing compounds against various cancers, including leukemia and solid tumors. The results indicated significant reductions in cell viability and tumor growth in xenograft models .
  • Safety Profile : Preliminary studies suggest that compounds similar to 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating potential for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The trifluoromethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Substituents (Imidazole Positions) Key Functional Groups Molecular Formula
Target Compound 5-(p-Tolyl), 1-(4-(trifluoromethoxy)phenyl) Thioacetamide, trifluoromethoxy C21H17F3N4O2S
Compound 9 () 5-(4-Fluorophenyl), 1-(4-methoxyphenyl) Thioacetamide, methoxy C20H16FN5O2S2
Derivative 5-(p-Tolyl/4-nitrophenyl), 1-(4,5-dimethyl) Benzothiazole, nitro C22H20N6O2S2
Compound 5-(p-Tolyl), 1-(4-chlorophenyl) Thioacetamide, chloro C21H17ClN4OS2

Key Observations :

  • Trifluoromethoxy vs.
  • p-Tolyl vs. Fluorophenyl/Nitrophenyl : The p-tolyl group (electron-donating) may enhance stability compared to electron-withdrawing groups like 4-nitrophenyl (), which could reduce metabolic degradation .

Key Observations :

  • The absence of direct data for the target compound limits quantitative comparisons, but chloro- and nitro-substituted analogs () highlight the importance of substituent choice in cytotoxicity .

Characterization :

  • Structural analogs () were validated via NMR, IR, and X-ray crystallography. The target compound would require similar analyses to confirm planarity and substituent orientation, critical for biological interactions .

Pharmacological and Physicochemical Properties

Property Target Compound Compound (Chloro Analog) Compound 9 (Methoxy Analog)
Molecular Weight ~440.4 g/mol 441.0 g/mol ~453.5 g/mol
Lipophilicity (Predicted) High (CF3O group) Moderate (Cl group) Moderate (OCH3 group)
Metabolic Stability Likely high (CF3O resistance to oxidation) Moderate (Cl susceptible to CYP450) Low (OCH3 prone to demethylation)

Key Observations :

  • The trifluoromethoxy group likely improves metabolic stability compared to chloro or methoxy analogs, extending half-life in vivo .
  • Higher lipophilicity may enhance blood-brain barrier penetration, relevant for targeting neurological cancers .

Biological Activity

The compound 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and toxicity profiles.

Chemical Structure and Properties

The molecular formula of the compound is C25H20F3N3O2SC_{25}H_{20}F_3N_3O_2S, with a molecular weight of 483.51 g/mol. The presence of trifluoromethoxy and thioacetamide groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol and acetamide derivatives under controlled conditions. Detailed synthetic procedures can be found in various studies that outline the step-by-step methodologies for producing this compound .

Antibacterial Activity

Research indicates that derivatives of imidazole, including our compound of interest, exhibit significant antibacterial properties. A study evaluating a series of substituted imidazole derivatives found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied across different bacterial strains, indicating a structure-activity relationship (SAR) that highlights the importance of specific substituents in enhancing antibacterial efficacy .

Antifungal Activity

The antifungal properties of this compound have also been explored. In comparative studies, the compound showed higher antifungal activity than antibacterial effects. The mechanism appears to involve disruption of fungal cell wall synthesis, which is critical for maintaining cell integrity .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. Notably, it has shown promise against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The observed cytotoxic effects were measured using assays such as MTT and Brine-Shrimp lethality tests, revealing IC50 values that suggest significant antiproliferative activity .

Cell Line IC50 (µM) Activity
MDA-MB-23115.0Moderate Cytotoxicity
NUGC-312.5Strong Cytotoxicity
SK-Hep-120.0Moderate Cytotoxicity

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of any new drug candidate. The Brine-Shrimp lethality assay indicated that while the compound exhibits significant biological activity, it maintains a favorable toxicity profile at effective doses . Further studies are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves coupling a thiol-containing imidazole intermediate (e.g., 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) with 2-chloroacetamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitution reactions .
  • Catalysts : Potassium carbonate or triethylamine is used as a base to deprotonate the thiol group and facilitate coupling .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% by HPLC) .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., singlet at δ 4.2 ppm for the acetamide methylene group) and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify aromatic protons (δ 6.8–8.1 ppm), trifluoromethoxy groups (δ 121–123 ppm for 19F^{19}F-NMR), and acetamide carbonyl signals (δ 168–170 ppm) .
  • IR spectroscopy : Confirm thioether (C–S stretch at ~650 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 450.1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-1/2 enzymes). Docking poses from related imidazole-thioacetamide analogs show hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .
  • Quantum chemical calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Comparative assays : Standardize protocols (e.g., IC50_{50} measurements using identical cell lines and incubation times) to minimize variability .
  • Statistical analysis : Apply factorial design of experiments (DoE) to isolate variables (e.g., substituent effects on bioactivity). For example, fluorinated aryl groups enhance metabolic stability but may reduce solubility .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability studies : Monitor degradation via HPLC in buffers (pH 1–9). Imidazole-thioacetamides are prone to hydrolysis at pH > 8; lyophilization or encapsulation in liposomes mitigates this .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-F, 4-CF3_3) to enhance target affinity. For example, 4-fluorophenyl analogs show 10-fold higher COX-2 inhibition .
  • Bioisosteric replacement : Substitute the trifluoromethoxy group with methanesulfonyl to improve water solubility without sacrificing potency .

Methodological Resources

  • Experimental design : Use response surface methodology (RSM) to optimize reaction yields and purity .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in ) .
  • Advanced modeling : Leverage ICReDD’s reaction path search tools for predicting regioselectivity in heterocyclic syntheses .

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